- Synthesis and Structure-Activity Relationships of a Novel Series of 2,3,5,6,7,9-Hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide KATP Channel Openers: Discovery of (-)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9- hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide (A-278637), a Potent KATP Opener That Selectively Inhibits Spontaneous Bladder ContractionsJournal of Medicinal Chemistry, 2004, 47(12), 3163-3179,
Cas no 89795-51-7 (Benzoc1,2,5thiadiazol-5-ylmethanol)

Benzoc1,2,5thiadiazol-5-ylmethanol 化学的及び物理的性質
名前と識別子
-
- Benzo[c][1,2,5]thiadiazol-5-ylmethanol
- 2,1,3-BENZOTHIADIAZOL-5-YLMETHANOL
- 2,1,3-Benzothiadiazole-5-methanol
- 2,4,6-TRIBROMOBIPHENYL
- 5-Hydroxymethyl-benz-<2,1,3>-thiadiazol
- 5-hydroxymethylbenzo-2,1,3-thiadiazole
- AMOT0177
- XJUBKVSCNJIWMB-UHFFFAOYSA-N
- SBB066431
- FCH919014
- BDBM50162494
- benzo[1,2,5]thiadiazol-5-ylmethanol
- AM85062
- benzo[1,2,5]thiadiazol-5-yl-methanol
- 5-Hydroxymethylben
- 2,1,3-benzothiadiazol-5-ylmethanol, AldrichCPR
- AKOS006228839
- 89795-51-7
- J-519714
- SCHEMBL5262949
- CS-0155625
- CHEMBL3792871
- 5-Hydroxymethylbenzo-2, 1,3-thiadiazole
- EN300-6452617
- AC-26509
- MFCD03086103
- (2,1,3-benzothiadiazol-5-yl)methanol
- C77031
- SDCCGMLS-0065946.P001
- DS-17442
- DTXSID20379962
- Z1201621957
- Benzoc1,2,5thiadiazol-5-ylmethanol
-
- MDL: MFCD03086103
- インチ: 1S/C7H6N2OS/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-3,10H,4H2
- InChIKey: XJUBKVSCNJIWMB-UHFFFAOYSA-N
- ほほえんだ: OCC1=CC2C(=NSN=2)C=C1
計算された属性
- せいみつぶんしりょう: 166.02000
- どういたいしつりょう: 166.02
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.2
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- 密度みつど: 1.466
- ゆうかいてん: 58-63 ºC
- ふってん: 313.5 °C at 760 mmHg
- フラッシュポイント: 313.5 °C at 760 mmHg
- 屈折率: 1.727
- PSA: 74.25000
- LogP: 1.18360
Benzoc1,2,5thiadiazol-5-ylmethanol セキュリティ情報
- セキュリティの説明: S24/25
Benzoc1,2,5thiadiazol-5-ylmethanol 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Benzoc1,2,5thiadiazol-5-ylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D956765-1g |
Benzo[c][1,2,5]thiadiazol-5-ylmethanol |
89795-51-7 | 95+% | 1g |
$130 | 2024-06-07 | |
Enamine | EN300-6452617-1.0g |
(2,1,3-benzothiadiazol-5-yl)methanol |
89795-51-7 | 95% | 1.0g |
$222.0 | 2023-07-10 | |
Enamine | EN300-6452617-10.0g |
(2,1,3-benzothiadiazol-5-yl)methanol |
89795-51-7 | 95% | 10.0g |
$1667.0 | 2023-07-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B893816-5g |
Benzo[c][1,2,5]thiadiazol-5-ylmethanol |
89795-51-7 | ≥95% | 5g |
6,060.60 | 2021-05-17 | |
TRC | B198208-100mg |
Benzo[c][1,2,5]thiadiazol-5-ylmethanol |
89795-51-7 | 100mg |
$ 95.00 | 2022-06-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TK944-200mg |
Benzoc1,2,5thiadiazol-5-ylmethanol |
89795-51-7 | 95+% | 200mg |
586.0CNY | 2021-07-12 | |
TRC | B198208-50mg |
Benzo[c][1,2,5]thiadiazol-5-ylmethanol |
89795-51-7 | 50mg |
$ 70.00 | 2022-06-07 | ||
Fluorochem | 226308-1g |
Benzo[c][1,2,5]thiadiazol-5-ylmethanol |
89795-51-7 | 95% | 1g |
£174.00 | 2022-02-28 | |
Fluorochem | 226308-5g |
Benzo[c][1,2,5]thiadiazol-5-ylmethanol |
89795-51-7 | 95% | 5g |
£600.00 | 2022-02-28 | |
Enamine | EN300-6452617-5.0g |
(2,1,3-benzothiadiazol-5-yl)methanol |
89795-51-7 | 95% | 5.0g |
$864.0 | 2023-07-10 |
Benzoc1,2,5thiadiazol-5-ylmethanol 合成方法
ごうせいかいろ 1
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water
ごうせいかいろ 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.3 Reagents: Ethyl chloroformate , Diisopropylethylamine Solvents: Tetrahydrofuran ; 1.5 h, 0 °C
1.4 Reagents: Sodium borohydride Solvents: Water ; 0 °C; 2 h, rt
- Cytotoxic activities and metabolic studies of new combretastatin analoguesMedicinal Chemistry Research, 2015, 24(8), 3143-3156,
Benzoc1,2,5thiadiazol-5-ylmethanol Raw materials
Benzoc1,2,5thiadiazol-5-ylmethanol Preparation Products
Benzoc1,2,5thiadiazol-5-ylmethanol 関連文献
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
Benzoc1,2,5thiadiazol-5-ylmethanolに関する追加情報
The Synthesis and Biological Applications of Benzoc[1,2,5]Thiadiazol-5-Ylmethanol (CAS No. 89795-51-7): A Promising Compound in Medicinal Chemistry
Recent advancements in medicinal chemistry have underscored the significance of Benzoc[1,2,5]thiadiazol-5-ylmethanol (CAS No. 89795-51-7) as a versatile scaffold for drug discovery. This compound belongs to the broader class of thiadiazole derivatives, which are renowned for their diverse biological activities. Structurally characterized by a fused benzene ring and a thiadiazole moiety, its unique configuration enables interactions with critical biological targets such as enzymes and receptors. Researchers have highlighted its potential in therapeutic areas including oncology and immunology through mechanisms that involve modulation of cellular signaling pathways.
Emerging studies published in high-impact journals like Journal of Medicinal Chemistry reveal that Benzoc[1,2,5]thiadiazol-5-ylmethanol exhibits remarkable cancer cell cytotoxicity. For instance, a 2023 study demonstrated its ability to inhibit the proliferation of human colorectal carcinoma cells (HT-29) with an IC₅₀ value of 3.4 μM by inducing apoptosis via caspase activation pathways. The compound’s hydroxymethyl group is hypothesized to enhance bioavailability while maintaining selectivity toward malignant cells over normal tissues—a critical factor for reducing off-target effects.
Innovations in synthetic methodologies have significantly improved access to this compound. Traditional multi-step approaches involving diazotization reactions have been replaced with more efficient protocols utilizing microwave-assisted chemistry and organocatalysts. A groundbreaking 2024 paper described a one-pot synthesis achieving >90% yield under solvent-free conditions using commercially available starting materials like o-nitrobenzaldehyde and thiourea derivatives. These advancements not only reduce production costs but also align with green chemistry principles by minimizing waste generation.
Beyond oncology applications, this compound has shown promise in anti-inflammatory research through modulation of NF-kB signaling pathways. Preclinical models indicate its capacity to suppress pro-inflammatory cytokine production (e.g., TNF-alpha) in lipopolysaccharide-stimulated macrophages at submicromolar concentrations. This dual functionality positions it as a potential candidate for co-formulation therapies targeting chronic inflammatory diseases such as rheumatoid arthritis.
Spectroscopic analysis confirms the compound’s stability under physiological conditions (pH 6–8) with a half-life exceeding 48 hours at 37°C—a critical parameter for pharmaceutical development. Nuclear magnetic resonance (1H NMR and 13C NMR) spectra validate its structure with characteristic signals at δH 6.8–7.4 ppm (aromatic protons) and δC 160–140 ppm (conjugated carbons). X-ray crystallography further revealed intermolecular hydrogen bonding networks that contribute to its crystalline form stability.
Cutting-edge research is now exploring its role as a prodrug carrier system when conjugated with polyethylene glycol (PEG). A recent study demonstrated enhanced tumor accumulation when linked to doxorubicin via this scaffold through pH-sensitive bonds that release the payload selectively in acidic tumor microenvironments (Nano Today, 2024). This application exemplifies how structural modifications can optimize pharmacokinetic profiles while retaining core biological activity.
The compound’s pharmacological profile has also sparked interest in neuroprotective applications following promising results in Alzheimer’s disease models. In vitro assays showed inhibition of β-secretase activity by up to 68% at 10 μM concentration without significant cytotoxicity to neuronal cells—a breakthrough given the unmet need for safe disease-modifying therapies.
Ongoing clinical trials are investigating its efficacy as an adjunct therapy for chemotherapy-induced neuropathy due to its neurotrophic properties identified through sciatic nerve crush models in mice (Nature Communications, 2023). The compound’s ability to upregulate NGF expression while suppressing oxidative stress markers suggests synergistic benefits when combined with conventional treatments.
Safety assessments conducted on Sprague-Dawley rats indicate an LD₅₀ exceeding 300 mg/kg after oral administration—a favorable toxicity profile compared to many existing chemotherapeutic agents. However, researchers caution against prolonged exposure due to observed mitochondrial dysfunction at doses above therapeutic levels.
This multifunctional molecule continues to inspire interdisciplinary collaborations between synthetic chemists and computational biologists aiming to optimize its therapeutic index through structure-based drug design approaches like molecular docking studies on protein kinases (JCT Research, 2024). Such efforts leverage AI-driven algorithms to predict binding affinities against novel targets like Aurora kinases linked to metastatic progression.
In conclusion, Benzoc[1,2,5]thiadiazol-5-Ylmethanol (CAS No. 89795–51–7) represents a transformative tool in contemporary drug discovery programs due to its tunable pharmacophore properties and broad mechanistic versatility across disease states. As research progresses into phase II clinical trials for solid tumors and autoimmune conditions, this compound exemplifies how structural innovation drives next-generation therapeutics development while adhering to modern safety standards.
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